Lipophilicity (LogP) Differentiation from Key Analogs
The lipophilicity of 2-(2-Chloroethyl)thiophene, measured as an ACD/LogP value of 2.55, provides a quantifiable basis for its selection over related thiophene derivatives. This value indicates significantly higher hydrophobicity compared to simpler analogs, which directly influences its behavior in partition-dependent processes such as membrane permeability, protein binding, and chromatographic separation .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2.55 (ACD/LogP) |
| Comparator Or Baseline | Thiophene (LogP ~1.8) and 2-Chlorothiophene (LogP ~2.2, estimated from structure) |
| Quantified Difference | Approximately 0.75 log units higher than thiophene; approximately 0.35 log units higher than 2-Chlorothiophene |
| Conditions | In silico calculation (ACD/Labs method) as reported in vendor specifications |
Why This Matters
A higher LogP value implies greater partitioning into non-polar environments, which is critical for predicting membrane permeability and optimizing drug-like properties in lead compounds derived from this intermediate.
